(S)-4-Methyl-3-(methylamino)pentanoic acid

T-type calcium channel Cav3.1 patch-clamp electrophysiology

(S)-4-Methyl-3-(methylamino)pentanoic acid (CAS 1628734-62-2, C₇H₁₅NO₂, MW 145.20) is a chiral N-methyl-β-amino acid bearing a single (S)-configured stereogenic center at the 3-position. It belongs to the β-amino acid class, characterized by the amino group located on the β-carbon (C3) rather than the α-carbon (C2), distinguishing it fundamentally from standard α-amino acids such as N-methyl-L-leucine.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B12951631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Methyl-3-(methylamino)pentanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)O)NC
InChIInChI=1S/C7H15NO2/c1-5(2)6(8-3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1
InChIKeyCXLPKVYJLITGLF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Methyl-3-(methylamino)pentanoic acid (CAS 1628734-62-2): A Chiral N-Methyl-β-Amino Acid Building Block for Calcium Channel-Targeted and sGC Stimulator Programs


(S)-4-Methyl-3-(methylamino)pentanoic acid (CAS 1628734-62-2, C₇H₁₅NO₂, MW 145.20) is a chiral N-methyl-β-amino acid bearing a single (S)-configured stereogenic center at the 3-position [1]. It belongs to the β-amino acid class, characterized by the amino group located on the β-carbon (C3) rather than the α-carbon (C2), distinguishing it fundamentally from standard α-amino acids such as N-methyl-L-leucine . The compound is disclosed within the Pfizer patent family covering β-amino acids with affinity for the α2δ subunit of voltage-gated calcium channels (US20030195251A1) [2], and is explicitly utilized as a chiral building block in Ironwood Pharmaceuticals' sGC stimulator patents (WO2014144100A3, US20160031903A1) [3]. It is commercially available from multiple vendors at purities of 95–98% .

Why (S)-4-Methyl-3-(methylamino)pentanoic acid Cannot Be Replaced by N-Methyl-L-leucine, β-Leucine, or Pregabalin in Target Programs


Generic substitution among β-amino acid calcium channel modulators is precluded by three structural features that govern both biological target engagement and synthetic utility. First, the β-amino acid backbone (amino group at C3) confers resistance to proteolytic degradation absent in α-amino acid positional isomers such as N-methyl-L-leucine [1]. Second, the N-methylation on the β-nitrogen eliminates one hydrogen-bond donor relative to the parent β-leucine ((S)-3-amino-4-methylpentanoic acid), altering both physicochemical properties (calculated logP shifts from approximately −2.4 to −1.6) [2] and calcium channel subtype selectivity [3]. Third, the (S)-configuration at C3 is essential for chiral recognition at the α2δ calcium channel subunit binding site and for generating the correct stereochemistry in downstream sGC stimulator products; the (R)-enantiomer (exemplified by Fmoc-(R)-4-methyl-3-(methylamino)pentanoic acid, CAS 882183-86-0) yields a diastereomeric product series with distinct pharmacological profiles . These cumulative structural constraints mean that neither the des-methyl β-leucine, the α-amino acid N-methyl-L-leucine, nor the clinically used α2δ ligand pregabalin (a γ-amino acid scaffold) can serve as a drop-in replacement without fundamentally altering target selectivity, metabolic fate, and downstream synthetic outcomes.

Quantitative Differentiation Evidence for (S)-4-Methyl-3-(methylamino)pentanoic acid Versus Its Closest Analogs


T-Type Calcium Channel (Cav3.1/α1G) Antagonist Activity at 1 µM Distinguishes This β-Amino Acid from N-Type-Selective N-Methyl-L-leucine Amides

In whole-cell patch-clamp recordings from HEK293 cells expressing the human T-type calcium channel α1G subunit (Cav3.1), (S)-4-methyl-3-(methylamino)pentanoic acid demonstrated antagonist activity by inhibiting peak currents at a test concentration of 1 µM [1]. In contrast, the α-amino acid positional isomer N-methyl-L-leucine ((S)-4-methyl-2-(methylamino)pentanoic acid), when elaborated as the [4,4-bis(4-fluorophenyl)butyl]amide derivative, showed an IC₅₀ of 1.3 µM against N-type calcium channels (Cav2.2) in rat SCG neurons but substantially weaker activity at T-type channels [2]. This divergence in calcium channel subtype engagement—T-type (Cav3.1) for the free β-amino acid versus N-type (Cav2.2) for the α-amino acid amide derivative—reflects the fundamental pharmacophoric distinction imposed by the β-amino acid scaffold geometry.

T-type calcium channel Cav3.1 patch-clamp electrophysiology calcium channel subtype selectivity

Validated Utility as a Chiral Building Block in sGC Stimulator Synthesis: 14% Coupling Yield with Chloropyrimidine-Pyrazole-Isoxazole Intermediate

In WO2014144100A3 (Ironwood Pharmaceuticals), (S)-4-methyl-3-(methylamino)pentanoic acid was employed as the chiral amine coupling partner in a nucleophilic aromatic substitution reaction with 3-(3-(4-chloro-5-fluoropyrimidin-2-yl)-1-(2-fluorobenzyl)-1H-pyrazol-5-yl)isoxazole. The reaction was conducted in tetrahydrofuran/water with triethylamine as base for 3.0 hours, affording the target (3S)-3-[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]-methylamino]-4-methylpentanoic acid in 14% yield [1]. This specific synthetic transformation is documented as part of a patent family covering over 600 sGC stimulator compounds, and the resulting product contains the intact (S)-4-methyl-3-(methylamino)pentanoic acid fragment as a critical pharmacophoric element [2]. By contrast, the non-methylated analog (S)-3-amino-4-methylpentanoic acid would introduce an additional hydrogen-bond donor at the coupling nitrogen, potentially altering both reaction selectivity and the final compound's sGC binding profile.

soluble guanylate cyclase sGC stimulator chiral building block pulmonary hypertension Ironwood Pharmaceuticals

N-Methylation Confers Reduced Hydrogen-Bond Donor Count and Altered Lipophilicity Relative to β-Leucine

N-Methylation of the β-amino group eliminates one hydrogen-bond donor (HBD) relative to the parent compound (S)-3-amino-4-methylpentanoic acid (β-leucine). The target compound has 2 HBDs and a calculated octanol-water partition coefficient (logP) of −1.6 [1]. The parent β-leucine has 3 HBDs and a reported logD (pH 7.4) of approximately −2.4 [2]. This approximately 0.8 log unit increase in lipophilicity (less negative logP) translates to roughly a 6.3-fold higher theoretical partition into organic phase, which can impact membrane permeability and pharmacokinetic behavior. The N-methyl group also eliminates the potential for N-acetylation or other Phase II conjugation at the β-amino position, a metabolic liability present in the non-methylated parent [3].

physicochemical properties logP hydrogen bonding N-methylation β-amino acid

Commercially Available (S)-Enantiomer with Defined Chiral Purity Enables Reproducible Stereochemical Outcomes in Downstream Synthesis

The (S)-enantiomer of 4-methyl-3-(methylamino)pentanoic acid is commercially catalogued under CAS 1628734-62-2 with a specified purity of 98% from at least one vendor (Leyan, Catalog No. 1643437) . The (R)-enantiomer analogs are catalogued separately as distinct chemical entities, including Fmoc-(R)-4-methyl-3-(methylamino)pentanoic acid (CAS 882183-86-0) and (3R)-2-(tert-butoxycarbonyl)-4-methyl-3-(methylamino)pentanoic acid (CAS 138165-75-0) , confirming that the two enantiomeric series are treated as chemically distinct purchasing decisions. This is in contrast to the racemic or enantiomerically undefined 4-methyl-3-(methylamino)pentanoic acid, which lacks a well-defined CAS registry entry and would introduce stereochemical ambiguity into any synthetic or biological application.

chiral purity enantiomeric excess stereochemistry quality control procurement specification

Preferred Application Scenarios for (S)-4-Methyl-3-(methylamino)pentanoic acid (CAS 1628734-62-2) Based on Quantitative Evidence


Chiral Amine Building Block for sGC Stimulator Lead Optimization in Pulmonary Hypertension Programs

Medicinal chemistry teams developing soluble guanylate cyclase (sGC) stimulators for pulmonary hypertension, heart failure, or fibrotic diseases can directly employ (S)-4-methyl-3-(methylamino)pentanoic acid as a validated chiral amine coupling partner. The compound has been demonstrated in Ironwood Pharmaceuticals' patent WO2014144100A3 to react with chloropyrimidine-pyrazole-isoxazole electrophiles under mild conditions (THF/H₂O, Et₃N, 3 h), affording the N-arylated product in 14% yield [1]. This pre-validated transformation eliminates the need for de novo reaction condition screening and provides a starting point for yield optimization in scale-up campaigns. The (S)-configuration at C3 is retained in the final product, ensuring stereochemical fidelity in structure-activity relationship (SAR) studies.

T-Type Calcium Channel (Cav3.1) Probe Development for Neuroscience and Pain Research

Neuroscience groups investigating T-type calcium channel pharmacology can utilize this compound as a starting scaffold for Cav3.1-targeted probe development. The documented antagonist activity at the human T-type calcium channel α1G subunit (Cav3.1) in HEK293 cells at 1 µM [1] positions it within a biologically relevant potency range for early-stage hit-to-lead optimization, particularly given that T-type channels are implicated in absence epilepsy, neuropathic pain, and thalamocortical rhythm disorders. The distinct T-type (rather than N-type) engagement profile differentiates it from the well-characterized N-methyl-L-leucine amide series and opens a complementary chemical space for Cav3-selective tool compound development.

β-Amino Acid Peptidomimetic Synthesis Requiring N-Methylation for Metabolic Stability

Peptide and peptidomimetic chemistry groups seeking β-amino acid building blocks with enhanced metabolic stability should prioritize this compound over the non-methylated β-leucine. The N-methyl group eliminates one hydrogen-bond donor, blocks potential N-acetylation and N-oxidation metabolic pathways, and increases calculated lipophilicity by approximately 0.8 log units [1]. These properties are advantageous for designing β-peptide foldamers, protease-resistant peptide analogs, or CNS-penetrant peptidomimetics where reduced polarity and metabolic soft spots are critical design parameters . The commercial availability at 98% purity supports direct use in solid-phase peptide synthesis without additional purification.

Enantioselective Synthesis and Chiral Pool Methodology Development

Synthetic methodology groups developing enantioselective transformations or chiral pool approaches can employ this compound as a well-defined, commercially available (S)-β-amino acid template. The single stereogenic center at C3, combined with the differentiated reactivity of the secondary N-methylamine and carboxylic acid functional groups, makes it suitable for diastereoselective transformations, chiral auxiliary studies, or as a benchmark substrate for evaluating novel asymmetric catalytic methods. The availability of the (R)-enantiomer series (e.g., Fmoc-(R)-derivative, CAS 882183-86-0) further enables comparative stereochemical studies [1].

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